Cyanine 5 Bihexanoic Acid Dye, Potassium Salt
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Overview
Description
Cyanine 5 bihexanoic acid dye, potassium salt (C5-BHAP) is a fluorescent dye that has been used in a variety of scientific research applications. It is a water-soluble dye with good photostability, making it an attractive choice for a variety of applications. C5-BHAP has been used in a range of laboratory experiments, including cell imaging, fluorescence microscopy, and microarray experiments. It has also been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Chemosensor Applications
Cyanine dyes are known for their controllable aggregates, which can be utilized as chemosensors. One study focused on a specific cyanine dye model, demonstrating its ability to form H- and J-aggregates that can be converted by regulating metal salts, temperature, or small peptides. These aggregates present varied absorption spectra and can be converted to monomeric states by human serum albumin or G-quadruplex DNA. The sensitivity of these dyes to the conformer of G-quadruplex makes them applicable in detecting Na+/K+ ratios or Pb2+ concentrations in solutions, showcasing their potential as chemosensors in environmental and biological studies (Wang et al., 2015).
Fluorescence Labeling of DNA and RNA
Cyanine dyes, including derivatives similar to Cyanine 5 Bihexanoic Acid Dye, Potassium Salt, are commonly used for fluorescent labeling of DNA and RNA oligonucleotides in various applications like qPCR, sequencing, and fluorescence in situ hybridization. A study comparing the sequence-dependent fluorescence of cyanine dyes on single-stranded DNA found that adjacent purines and cytosines significantly influence the fluorescence intensity, affecting the accuracy of fluorescent labeling in nucleic acid studies (Kretschy & Somoza, 2014).
Photochemical and Photophysical Properties
The photochemical and photophysical properties of cyanine dyes, including their ability to undergo photoconversion and the effects of such processes on fluorescence imaging, have been explored in several studies. For instance, one research outlined the mechanism of photoconversion from Cyanine5 to Cyanine3 upon photoexcitation, which can impact multicolor fluorescence imaging. This conversion process can be exploited to develop new photoactivation methods for high-density single-particle tracking in living cells, demonstrating the versatility of cyanine dyes in advanced imaging techniques (Cho et al., 2021).
Mechanism of Action
Target of Action
It is known that this compound is a fluorescent dye , which suggests that its primary targets could be biological structures that it can bind to and illuminate under specific conditions.
Mode of Action
The Cyanine 5 Bihexanoic Acid Dye, Potassium Salt interacts with its targets by binding to them and emitting fluorescence when excited by light of a specific wavelength . This allows the visualization of the target structures in biological research and medical diagnostics.
Result of Action
The primary result of the action of this compound is the generation of fluorescence that allows the visualization of the target structures . This can provide valuable information about the location, abundance, and behavior of these structures in biological systems.
Properties
IUPAC Name |
potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPLZDLIQRWUCY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45KN2O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.